

Application Notes and Protocols for 3'-O-Methyltaxifolin Treatment in Cell Culture

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Compound of Interest

Compound Name: 3'-O-Methyltaxifolin

Cat. No.: B7819635

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These application notes provide detailed protocols for researchers, scientists, and drug development professionals investigating the effects of **3'-O-Methyltaxifolin** in cell culture. The information is based on published research and is intended to serve as a guide for designing and conducting experiments.

Compound Information

Name: **3'-O-Methyltaxifolin** Synonyms: Compound 2 CAS Number: 5508-39-4 Molecular Formula: $C_{16}H_{14}O_7$ Molecular Weight: 318.28 g/mol Appearance: Off-white amorphous powder[1] Solubility: Soluble in DMSO

Overview of Biological Activity

3'-O-Methyltaxifolin, a methylated derivative of taxifolin, has demonstrated antiproliferative activity against cancer cell lines.[1][2][3] Research indicates that its mechanism of action involves the induction of apoptosis, characterized by nuclear chromatin condensation and shrinkage.[2] This process is mediated through the activation of the intrinsic apoptotic pathway, as evidenced by the increased expression of caspase-9 and caspase-3.

Data Presentation

Table 1: In Vitro Efficacy of 3'-O-Methyltaxifolin and Related Compounds

Compound	Cell Line	Assay	Incubation Time	IC ₅₀ (μg/mL)	Reference
3'-O-Methyltaxifolin	HCT-116 (Colon Cancer)	MTT	48 hours	36 ± 2.25	
7,3'-di-O-methyltaxifolin	HCT-116 (Colon Cancer)	MTT	48 hours	33 ± 1.25	
7-O-methyltaxifolin	HCT-116 (Colon Cancer)	MTT	48 hours	34 ± 2.15	
Taxifolin	HCT-116 (Colon Cancer)	MTT	48 hours	32 ± 2.35	
3-O-methylquercetin	HCT-116 (Colon Cancer)	MTT	48 hours	34 ± 2.65	
Quercetin	HCT-116 (Colon Cancer)	MTT	48 hours	36 ± 1.95	

Table 2: Effect of 3'-O-Methyltaxifolin on Cell Viability in Cancer vs. Non-cancerous Cells

Compound	Cell Line	Treatment Concentration (µg/mL)	Incubation Time	% Reduction in Viability	Reference
3'-O-Methyltaxifolin	HCT-116 (Cancer)	5.0 - 40	48 hours	Significant reduction (less than other taxifolin derivatives)	
3'-O-Methyltaxifolin	HEK-293 (Non-cancerous)	5.0 - 40	48 hours	Less reduction compared to HCT-116	

Experimental Protocols

Cell Culture and Maintenance

- Cell Lines:
 - HCT-116 (Human Colon Carcinoma)
 - HEK-293 (Human Embryonic Kidney)
- Culture Medium:
 - DMEM (Dulbecco's Modified Eagle Medium) supplemented with:
 - 10% Fetal Bovine Serum (FBS)
 - 1% L-glutamine
 - 1% Penicillin-Streptomycin
- Culture Conditions:
 - Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.

- Passage cells upon reaching 70-80% confluency.

Preparation of 3'-O-Methyltaxifolin Stock and Working Solutions

- Stock Solution (e.g., 10 mg/mL):
 - Dissolve the appropriate amount of **3'-O-Methyltaxifolin** powder in sterile DMSO.
 - Vortex thoroughly to ensure complete dissolution.
 - Aliquot into smaller volumes to minimize freeze-thaw cycles.
 - Store at -20°C.
- Working Solutions:
 - Thaw an aliquot of the stock solution at room temperature.
 - Dilute the stock solution in the complete cell culture medium to achieve the desired final concentrations for treatment (e.g., 5.0 to 40 µg/mL).

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effect of **3'-O-Methyltaxifolin** on cell proliferation.

- Materials:
 - 96-well plates
 - **3'-O-Methyltaxifolin** working solutions
 - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
 - DMSO
- Procedure:

- Seed cells (e.g., HCT-116, HEK-293) in a 96-well plate at a density of 2×10^4 cells/well and allow them to adhere overnight.
- Remove the medium and treat the cells with various concentrations of **3'-O-Methyltaxifolin** (e.g., 5.0 to 40 $\mu\text{g/mL}$) for 48 hours. Include a vehicle control (medium with DMSO).
- After the incubation period, add 10 μL of MTT solution to each well and incubate for 4 hours at 37°C .
- Remove the medium and add 100 μL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Express cell viability as a percentage of the vehicle-treated control group.

Apoptosis Detection by DAPI Staining

This protocol is used to visualize nuclear morphological changes associated with apoptosis.

- Materials:
 - 6-well plates
 - **3'-O-Methyltaxifolin** working solutions
 - Phosphate-Buffered Saline (PBS)
 - DAPI (4',6-diamidino-2-phenylindole) staining solution
 - Fluorescence microscope
- Procedure:
 - Seed cells in 6-well plates and allow them to reach 70-80% confluency.
 - Treat the cells with the desired concentration of **3'-O-Methyltaxifolin** (e.g., 40 $\mu\text{g/mL}$) for 48 hours.

- Wash the cells twice with PBS.
- Fix the cells (e.g., with 4% paraformaldehyde) and then stain with DAPI solution according to the manufacturer's protocol.
- Wash the cells with PBS to remove excess stain.
- Examine the nuclear morphology of the stained cells under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.

Caspase-3 and Caspase-9 Expression by ELISA

This protocol quantifies the levels of active caspase-3 and caspase-9, key executioner and initiator caspases in the apoptotic pathway.

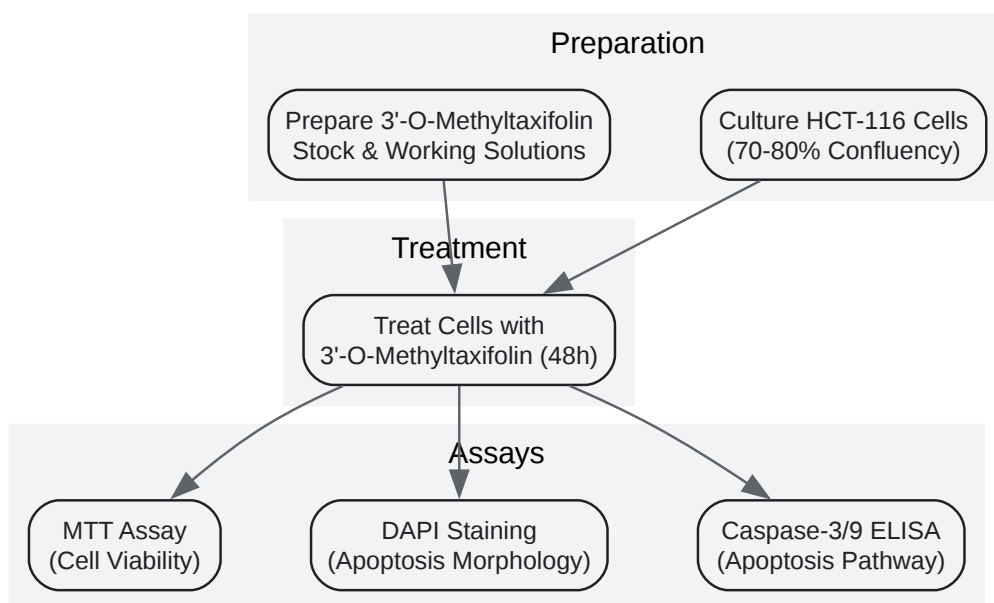
- Materials:
 - 96-well plates
 - **3'-O-Methyltaxifolin** working solutions
 - Cell lysis buffer
 - Commercially available Caspase-3 and Caspase-9 ELISA kits
- Procedure:
 - Seed HCT-116 cells in a 96-well plate at a density of 5×10^4 cells/well and allow them to adhere for 24 hours until they are 70-80% confluent.
 - Treat the cells with **3'-O-Methyltaxifolin** (e.g., 40 $\mu\text{g/mL}$) for 48 hours.
 - Lyse the cells according to the ELISA kit manufacturer's protocol. Briefly, wash cells with PBS, add lysis buffer, and incubate.
 - Centrifuge the cell lysates to pellet debris and collect the supernatant.
 - Perform the Caspase-3 and Caspase-9 ELISA on the cell lysates according to the manufacturer's instructions.

- Measure the optical density using a microplate reader at the appropriate wavelength. The optical density is proportional to the caspase concentration.

Signaling Pathways and Visualizations

While the direct upstream signaling pathway for **3'-O-Methyltaxifolin** is still under investigation, based on its induction of caspase-9 and -3, a proposed apoptotic pathway is presented below. Furthermore, the parent compound, taxifolin, has been shown to influence the PI3K/Akt/mTOR pathway in some cancer cells, which is a common target for flavonoids.

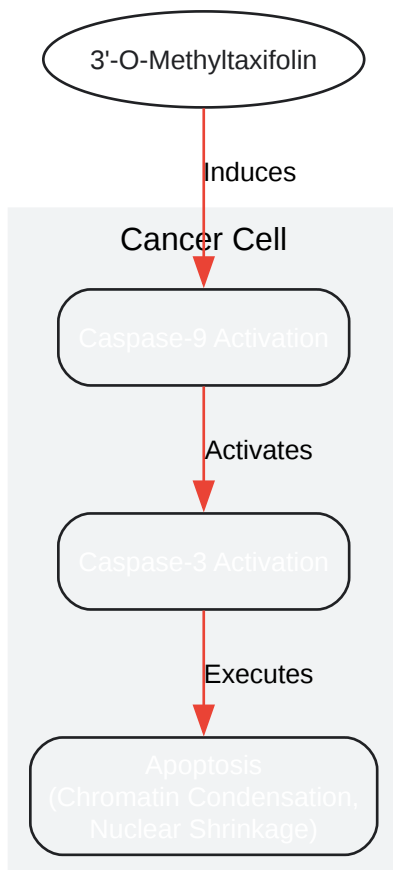
Experimental Workflow for 3'-O-Methyltaxifolin Treatment



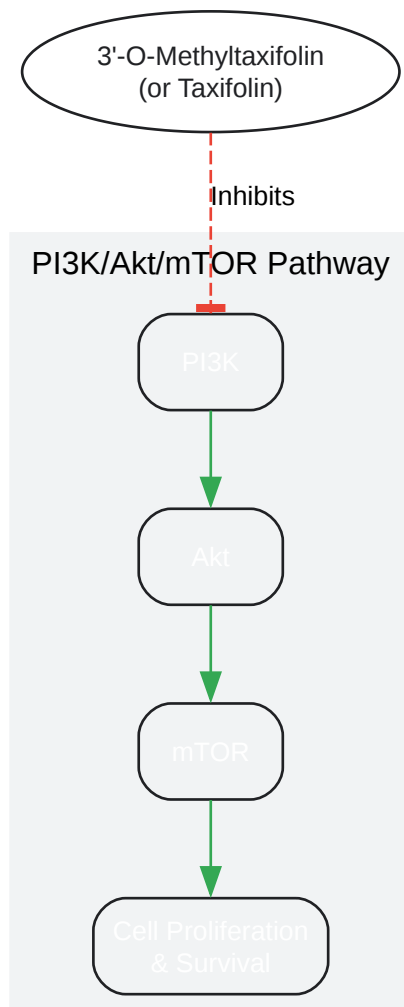
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Caption: Experimental workflow for **3'-O-Methyltaxifolin** treatment.

Proposed Apoptotic Pathway of 3'-O-Methyltaxifolin



Potential Upstream Signaling (Inferred from Taxifolin)



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